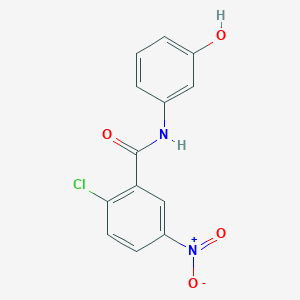
2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-hydroxyphenyl)acetamide is a chemical compound with the molecular weight of 185.61 . It’s synthesized through chloroacetylation of m- and p-aminophenols .
Synthesis Analysis
The synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide involves the chloroacetylation of m- and p-aminophenols in the presence of acetic acid, acetonitrile, and tetrahydrofuran as a solvent .Chemical Reactions Analysis
The structure of synthesized substances is established by methods of IR, PMR, mass spectroscopy .作用机制
The mechanism of action of 2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide involves its ability to inhibit certain enzymes and affect cellular signaling pathways. Specifically, this compound has been shown to inhibit tyrosinase by binding to the active site of the enzyme, thereby preventing the formation of melanin. Additionally, this compound has been shown to inhibit urease by binding to the nickel ion in the active site of the enzyme, thereby preventing the hydrolysis of urea. This compound has also been shown to affect the MAPK/ERK pathway by inhibiting the phosphorylation of ERK1/2, which leads to the inhibition of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of tyrosinase and urease in a dose-dependent manner. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that this compound has a protective effect against oxidative stress and inflammation, which are involved in the development of various diseases.
实验室实验的优点和局限性
One advantage of using 2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide in lab experiments is its ability to inhibit specific enzymes and affect cellular signaling pathways, which makes it a useful tool for studying the molecular mechanisms involved in various diseases. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
未来方向
There are many future directions for research involving 2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Finally, more research is needed to investigate the molecular mechanisms involved in the inhibitory effects of this compound on enzymes and cellular signaling pathways.
合成方法
The synthesis of 2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-amino-phenol in the presence of a coupling agent. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This method has been optimized to produce high yields of this compound with high purity.
科学研究应用
2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various enzymes such as tyrosinase and urease, which are involved in the development of certain diseases. Additionally, this compound has been shown to have an effect on cellular signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. This makes this compound a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-12-5-4-9(16(19)20)7-11(12)13(18)15-8-2-1-3-10(17)6-8/h1-7,17H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICNCWRVKCANQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2622910.png)
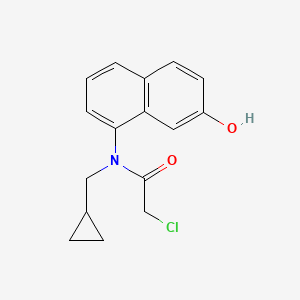
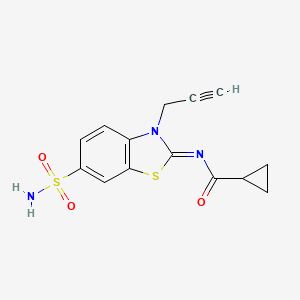
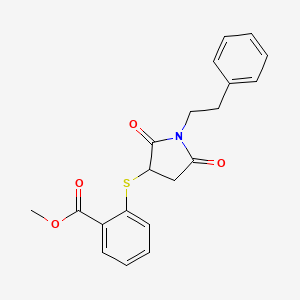
![Methyl 2-[2-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B2622920.png)
![{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(piperidino)methanone](/img/structure/B2622921.png)
![(1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2622922.png)
![2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2622923.png)
![(E)-4-bromo-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2622924.png)
![(NE)-N-[1-[4-[2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]ethoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B2622925.png)
![N-[Cyclopropyl(1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2622927.png)

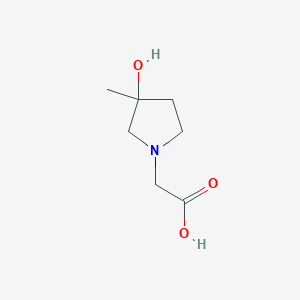
![3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2622931.png)